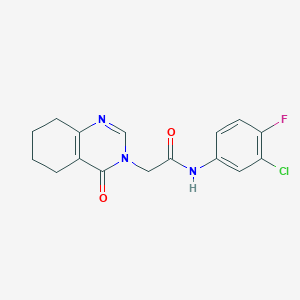![molecular formula C19H20F2N2O6S B2514361 [4-(DIFLUOROMETHOXY)PHENYL]FORMAMIDO 4-(DIETHYLSULFAMOYL)BENZOATE CAS No. 683781-05-7](/img/structure/B2514361.png)
[4-(DIFLUOROMETHOXY)PHENYL]FORMAMIDO 4-(DIETHYLSULFAMOYL)BENZOATE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[4-(DIFLUOROMETHOXY)PHENYL]FORMAMIDO 4-(DIETHYLSULFAMOYL)BENZOATE is a complex organic compound with potential applications in various scientific fields. This compound is characterized by the presence of difluoromethoxy, formamido, and diethylsulfamoyl functional groups attached to a benzene ring. Its unique structure makes it a subject of interest for researchers in chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [4-(DIFLUOROMETHOXY)PHENYL]FORMAMIDO 4-(DIETHYLSULFAMOYL)BENZOATE typically involves multiple steps, starting with the preparation of the intermediate compounds. The process may include:
Formation of the difluoromethoxybenzene intermediate: This step involves the reaction of a suitable benzene derivative with difluoromethoxy reagents under controlled conditions.
Introduction of the formamido group: The intermediate is then reacted with formamide or a formamido reagent to introduce the formamido group.
Attachment of the diethylsulfamoyl group: Finally, the compound is reacted with diethylsulfamoyl chloride or a similar reagent to attach the diethylsulfamoyl group.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic routes to ensure high yield and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
[4-(DIFLUOROMETHOXY)PHENYL]FORMAMIDO 4-(DIETHYLSULFAMOYL)BENZOATE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced products.
Substitution: The compound can undergo substitution reactions where one of its functional groups is replaced by another group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Substitution reactions may involve reagents like halogens, alkylating agents, or nucleophiles.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound.
Scientific Research Applications
[4-(DIFLUOROMETHOXY)PHENYL]FORMAMIDO 4-(DIETHYLSULFAMOYL)BENZOATE has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound can be used in biological studies to investigate its effects on cellular processes and pathways.
Industry: It may be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of [4-(DIFLUOROMETHOXY)PHENYL]FORMAMIDO 4-(DIETHYLSULFAMOYL)BENZOATE involves its interaction with molecular targets and pathways within biological systems. The compound may bind to specific receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Bis(2-ethylhexyl) terephthalate: A plasticizer with similar structural features but different applications.
Chimassorb® light stabilizer: Used in polymer stabilization with some structural similarities.
Uniqueness
[4-(DIFLUOROMETHOXY)PHENYL]FORMAMIDO 4-(DIETHYLSULFAMOYL)BENZOATE is unique due to its combination of difluoromethoxy, formamido, and diethylsulfamoyl groups, which confer specific chemical and biological properties not found in other similar compounds.
Properties
IUPAC Name |
[[4-(difluoromethoxy)benzoyl]amino] 4-(diethylsulfamoyl)benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20F2N2O6S/c1-3-23(4-2)30(26,27)16-11-7-14(8-12-16)18(25)29-22-17(24)13-5-9-15(10-6-13)28-19(20)21/h5-12,19H,3-4H2,1-2H3,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DXRKMVMIJWRPNV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)S(=O)(=O)C1=CC=C(C=C1)C(=O)ONC(=O)C2=CC=C(C=C2)OC(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20F2N2O6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N'-(3-chlorophenyl)-N-{2-[4-(dimethylamino)phenyl]-2-(pyrrolidin-1-yl)ethyl}ethanediamide](/img/structure/B2514279.png)



![6-[(5-{[(2-chloro-6-fluorophenyl)methyl]sulfanyl}-4-(3-methoxyphenyl)-4H-1,2,4-triazol-3-yl)methyl]-1,2,3,4-tetrahydropyrimidine-2,4-dione](/img/structure/B2514284.png)
![1-(6-phenylpyrimidin-4-yl)-N-({[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl}methyl)azetidine-3-carboxamide](/img/structure/B2514286.png)
![2,8-Dinitro-6,12-diphenyldibenzo[b,f][1,5]diazocine](/img/structure/B2514287.png)


![Ethyl 2,4-dimethyl-7-phenylpyrrolo[1,2-a]pyrimidine-8-carboxylate](/img/structure/B2514295.png)



![7-(4-Methylpiperazin-1-yl)-3H-pyrido[3,2-d]pyrimidin-4-one;dihydrochloride](/img/structure/B2514301.png)
